6-Nitro-1H-indazole-5-carboxylic acid methyl ester
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Overview
Description
6-Nitro-1H-indazole-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a nitro group at the 6th position and a carboxylic acid methyl ester group at the 5th position, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-indazole-5-carboxylic acid methyl ester typically involves the nitration of 1H-indazole-5-carboxylic acid methyl ester. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized nitration processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1H-indazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 6-Amino-1H-indazole-5-carboxylic acid methyl ester.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-1H-indazole-5-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds and heterocycles.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 6-Nitro-1H-indazole-5-carboxylic acid methyl ester is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indazole core can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-carboxylic acid methyl ester: Lacks the nitro group, making it less reactive in certain chemical transformations.
6-Amino-1H-indazole-5-carboxylic acid methyl ester: The amino group provides different reactivity and biological activity compared to the nitro group.
Uniqueness
6-Nitro-1H-indazole-5-carboxylic acid methyl ester is unique due to the presence of both the nitro and carboxylic acid methyl ester groups, which provide a combination of reactivity and biological activity that is not found in other similar compounds. This makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules .
Properties
Molecular Formula |
C9H7N3O4 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 6-nitro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)6-2-5-4-10-11-7(5)3-8(6)12(14)15/h2-4H,1H3,(H,10,11) |
InChI Key |
WNELUPJLHGKSHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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